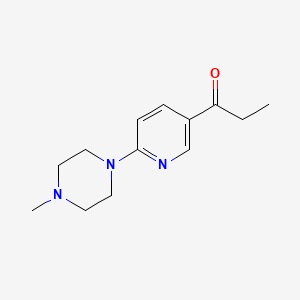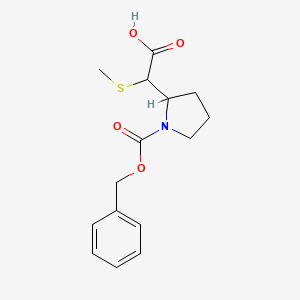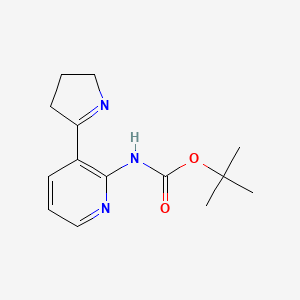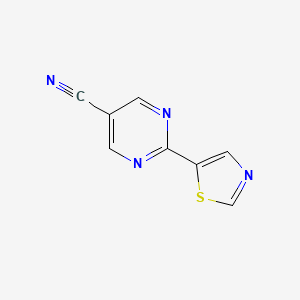
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a nitrile group attached to the pyrimidine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a pyrimidine-5-carbonitrile derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole-pyrimidine derivatives.
Scientific Research Applications
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit CDK9 and induce apoptosis in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The molecular targets include CDK9/cyclin T and CDK2/cyclin A complexes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiazol-5-YL)-2-(phenylamino)pyrimidine-5-carbonitrile
- 2-(Thiazol-5-YL)-4-(phenylamino)pyrimidine-5-carbonitrile
- 2-(Thiazol-5-YL)-pyrimidine-4-carbonitrile
Uniqueness
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits higher selectivity and potency towards CDK9 inhibition, making it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C8H4N4S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4S/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H |
InChI Key |
VRBXBXQLJINMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


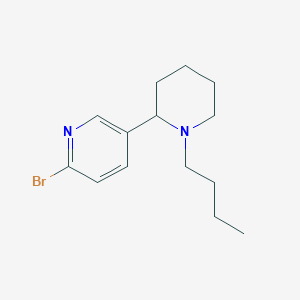
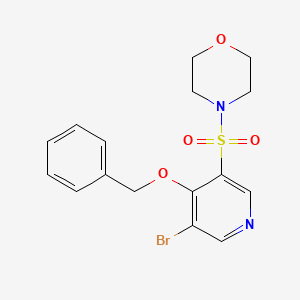
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
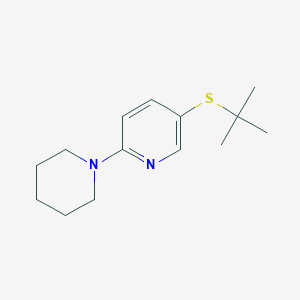
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)
